![molecular formula C15H14F3N3O3 B2954457 N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide CAS No. 1436079-07-0](/img/structure/B2954457.png)
N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(Cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . It also has a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to improve the biological activity of many drugs .
Scientific Research Applications
Pharmaceutical Applications
Compounds containing the trifluoromethyl group, such as the one , have been found in many FDA-approved drugs . These drugs have been used to treat various diseases and disorders. The trifluoromethyl group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
Antimicrobial Activities
Benzamide derivatives, which include the compound , have shown significant resistance against the growth of certain microorganisms . This suggests potential applications in the development of new antimicrobial agents .
Antifungal and Insecticidal Agents
Trifluoromethyl pyrimidine derivatives, including those with an amide moiety, have demonstrated potential as effective antifungal and insecticidal agents . This suggests that the compound could have similar applications, particularly in crop protection .
Synthetic Transformations
Amides, such as the one in the compound , have been used in a lot of synthetic transformations . This suggests potential applications in the chemical industry as significant intermediates for many types of synthetic reactions .
Future Directions
Mechanism of Action
Target of Action
The presence of a trifluoromethyl group and a nitro group could suggest potential interactions with various enzymes or receptors in the body.
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals to enhance binding affinity and metabolic stability .
Biochemical Pathways
The exact biochemical pathways this compound affects are unknown. Compounds with similar functional groups can participate in a variety of biochemical reactions, including nucleophilic substitutions and free radical reactions .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the trifluoromethyl group is known to enhance the metabolic stability of a compound .
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-nitro-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)10-5-6-12(13(9-10)21(23)24)14(22)20(8-7-19)11-3-1-2-4-11/h5-6,9,11H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAWYFGLFQXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.